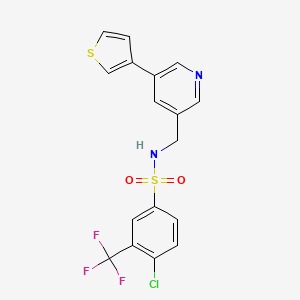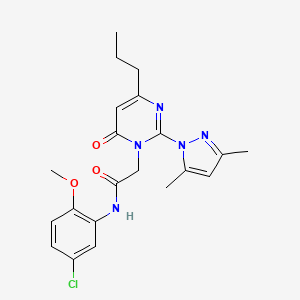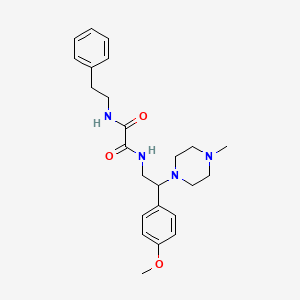
6-氟-3-甲氧基-1,2,3,4-四氢喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline” is a chemical compound . It’s an intermediate in the production of anti-cancer quinoline derivatives and antibacterial agents .
Synthesis Analysis
The synthesis of similar compounds like 1,2,3,4-tetrahydroquinolines often involves reduction or oxidation followed by cyclization, S_NAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .
Molecular Structure Analysis
The molecular formula of “6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline” is C10H13NO . The InChI Key is FRXSZNDVFUDTIR-UHFFFAOYSA-N .
作用机制
The exact mechanism of action of 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body. For instance, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine, which can improve cognitive function in Alzheimer's patients.
Biochemical and physiological effects:
6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline has been shown to modulate several biochemical and physiological processes in the body. For example, it can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to enhance the release of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward.
实验室实验的优点和局限性
One of the main advantages of using 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline in lab experiments is its high potency and selectivity towards specific molecular targets. This allows researchers to study the effects of this compound on various biological systems with high precision. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions that can be explored in the field of 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline research. For example, the development of new synthetic methods that can improve the yield and purity of this compound can facilitate its use in drug discovery. Moreover, the identification of new molecular targets that can be modulated by this compound can lead to the development of new therapeutic agents for various diseases. Additionally, the evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in vivo can provide valuable insights into its potential clinical applications.
合成方法
The synthesis of 6-Fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline involves the reaction of 6-fluoro-3-methoxyaniline with cyclohexanone in the presence of a catalyst. The reaction yields a mixture of cis and trans isomers, which can be separated by column chromatography. The trans isomer is the desired product, which can be further purified by recrystallization.
科学研究应用
氟化喹啉的合成
氟化喹啉,包括6-氟-3-甲氧基-1,2,3,4-四氢喹啉,采用多种方法合成,例如环化和环加成反应,卤素原子或重氮基团的置换,以及直接氟化 . 这些合成方法在开发具有独特性能的新型氟喹啉方面至关重要 .
多氟化喹啉的官能化
正在探索多氟化喹啉,包括6-氟-3-甲氧基-1,2,3,4-四氢喹啉的官能化的新方法。 这些方法包括氟原子的亲核取代、交叉偶联反应以及基于有机金属化合物的合成 .
生物活性
氟喹啉,包括6-氟-3-甲氧基-1,2,3,4-四氢喹啉,表现出显着的生物活性。 已知它们可以抑制各种酶,表现出抗菌、抗肿瘤和抗病毒活性 .
医疗应用
氟喹啉已在医药领域得到应用。 例如,喹啉骨架已被用作开发合成抗疟疾药物的基本结构 . 其他氟喹啉已被证明在移植医学以及治疗风湿性关节炎和牛皮癣方面有用 .
农业应用
许多氟化喹啉,可能包括6-氟-3-甲氧基-1,2,3,4-四氢喹啉,已在农业中得到应用 .
液晶组分
有机中间体
1,2,3,4-四氢-6-甲氧基喹啉,一种与6-氟-3-甲氧基-1,2,3,4-四氢喹啉相似的化合物,用作化学试剂和精细化学品的有机中间体 .
医药研究和开发
1,2,3,4-四氢-6-甲氧基喹啉用于医药研究和开发,表明6-氟-3-甲氧基-1,2,3,4-四氢喹啉可能具有类似的应用 .
属性
IUPAC Name |
6-fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-4,9,12H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZQQBWAOJECCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2=C(C=CC(=C2)F)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2425175.png)

![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425181.png)
![6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine](/img/structure/B2425183.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2425185.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2425187.png)



![N-(4-(N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2425193.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2425197.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2425198.png)
